![molecular formula C19H17ClFN5O B2976833 N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212363-68-2](/img/structure/B2976833.png)
N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a fluorophenyl group, a methyl group, and a tetrahydrotriazolopyrimidine group. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the chlorophenyl and fluorophenyl groups might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, like melting point, boiling point, and solubility, can be predicted based on the types of functional groups present .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity of Triazolopyrimidines Potent synthesis of a series of 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives was accomplished using Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities, showing promising results in both domains (Gilava, Patel, Ram, & Chauhan, 2020).
Antitumor Agents Targeting Tubulin Polymerization A series of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines, derived from modifying [1,2,4]triazolo[1,5-a]pyrimidines, demonstrated potent anticancer activity. These compounds show a unique mechanism of tubulin inhibition, with the capability to overcome multidrug resistance due to P-glycoprotein, suggesting a new avenue for cancer treatment research (Zhang, Ayral-Kaloustian, Nguyen, Hernandez, & Beyer, 2007).
Chemistry of Triazolopyrimidines for Antimicrobial and Antifungal Activities An efficient synthesis of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives was achieved, showing significant antibacterial and antifungal activities. This research underlines the compound's potential in developing new antimicrobial agents (Chauhan & Ram, 2019).
Heteroaromatization and Antimicrobial Activity The heteroaromatization process involving compounds related to the [1,2,4]triazolo[1,5-c]pyrimidines has been studied, yielding novel derivatives with evaluated antimicrobial activities. This line of research opens up possibilities for the synthesis of new compounds with potential application in combating microbial resistance (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Wirkmechanismus
Target of Action
Similar compounds have been applied to the synthesis of leishmania crk3 inhibitors .
Mode of Action
It’s worth noting that similar compounds have been synthesized using a palladium-catalyzed tandem c–n coupling/boulton–katritzky rearrangement process .
Biochemical Pathways
The synthesis of similar compounds involves a tandem c–n coupling/boulton–katritzky rearrangement process .
Result of Action
Similar compounds have been used as fluorescence probes for fe 3+, featuring specific fe 3+ selectivity, rapid quenching, low limit of detection, good permeability, and low cytotoxicity .
Action Environment
The synthesis of similar compounds has been achieved under mild and scalable electrolytic conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5O/c1-11-16(18(27)25-13-8-6-12(20)7-9-13)17(14-4-2-3-5-15(14)21)26-19(24-11)22-10-23-26/h2-11,16-17H,1H3,(H,25,27)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYPOJIBWZWYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2976752.png)
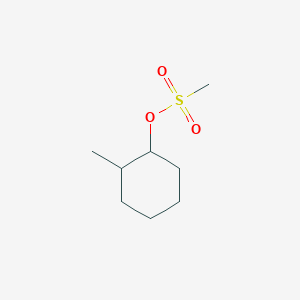
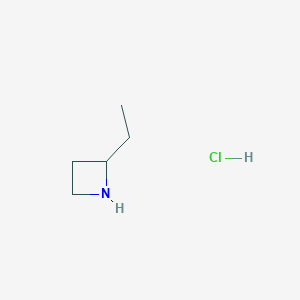

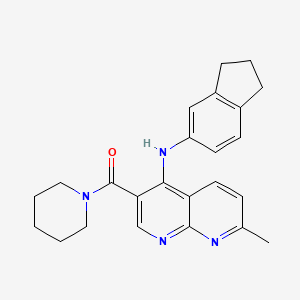
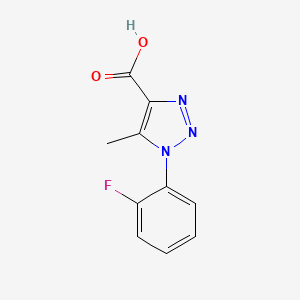

![1-{[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine](/img/structure/B2976764.png)
![N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2976767.png)

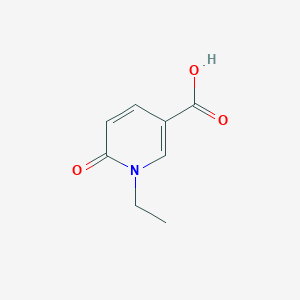

![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2976773.png)